molecular formula C27H34N2O2 B11635588 1,5-di(2,3-dihydro-1H-indol-1-yl)-3-hexylpentane-1,5-dione

1,5-di(2,3-dihydro-1H-indol-1-yl)-3-hexylpentane-1,5-dione

Cat. No.: B11635588
M. Wt: 418.6 g/mol
InChI Key: TXSSHAQLVRJTTM-UHFFFAOYSA-N
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Description

1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE is a complex organic compound characterized by the presence of two indole groups attached to a hexylpentane backbone

Preparation Methods

The synthesis of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivatives, followed by their coupling with the hexylpentane backbone under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE involves its interaction with specific molecular targets and pathways. The indole groups in the compound may interact with biological receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE can be compared with other similar compounds, such as:

    1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a different structural framework but shares some similar functional groups.

    1,5-Bis-(2′-pyridyl)pentane-1,3,5-trione: Another compound with a similar backbone but different substituents.

The uniqueness of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE lies in its specific combination of indole groups and hexylpentane backbone, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

1,5-bis(2,3-dihydroindol-1-yl)-3-hexylpentane-1,5-dione

InChI

InChI=1S/C27H34N2O2/c1-2-3-4-5-10-21(19-26(30)28-17-15-22-11-6-8-13-24(22)28)20-27(31)29-18-16-23-12-7-9-14-25(23)29/h6-9,11-14,21H,2-5,10,15-20H2,1H3

InChI Key

TXSSHAQLVRJTTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)N1CCC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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